6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Overview
Description
6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a chemical compound characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with a hydroxymethyl group at the 6th position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves multiple steps, starting with the construction of the pyrrolo[2,1-f][1,2,4]triazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde and active C-H or N-H bonds.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolo[2,1-f][1,2,4]triazine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
6-(Methoxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
6-(Aminomethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Uniqueness: 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one stands out due to its hydroxymethyl group, which imparts different chemical properties compared to methoxymethyl or aminomethyl groups. This difference can influence its reactivity, solubility, and biological activity, making it a unique compound in its class.
Properties
IUPAC Name |
6-(hydroxymethyl)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-6(3-12)2-11-7(5)8(13)9-4-10-11/h2,4,12H,3H2,1H3,(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXSCUFAOMGFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724089 | |
Record name | 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621685-54-9 | |
Record name | 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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